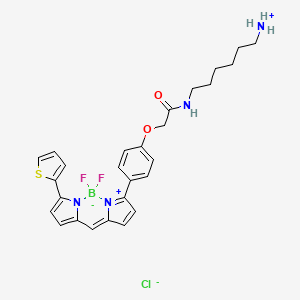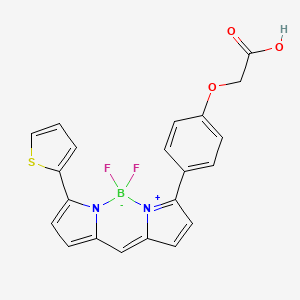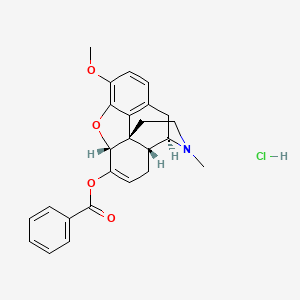![molecular formula C23H24Cl2N2O6S B606086 ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate CAS No. 2244451-48-5](/img/structure/B606086.png)
ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate
Übersicht
Beschreibung
BI-4916 is an ester prodrug of the highly potent inhibitor BI-4924, targeting the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH catalyzes the first step of de novo serine biosynthesis downstream of glycolysis and is the rate-limiting enzyme for the pathway. BI-4916 is cell permeable and undergoes cellular uptake followed by hydrolysis to BI-4924, allowing for intracellular enrichment of the active compound .
Wissenschaftliche Forschungsanwendungen
BI-4916 wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Hemmung von PHGDH und seine Auswirkungen auf den Zellstoffwechsel zu untersuchen. PHGDH ist in einer Untergruppe von Tumoren, einschließlich Melanomen und dreifach-negativen Brustkrebs, amplifiziert oder überexprimiert. Forschungsergebnisse umfassen:
Krebsforschung: BI-4916 wird verwendet, um die Rolle von PHGDH im Krebszellstoffwechsel und der Proliferation zu untersuchen. Es trägt zum Verständnis der Abhängigkeit bestimmter Krebszellen von der Serinbiosynthese bei.
Stoffwechselstudien: Die Verbindung wird verwendet, um die Stoffwechselwege zu untersuchen, die an der Serinbiosynthese beteiligt sind, und die Auswirkungen der PHGDH-Hemmung auf diese Stoffwechselwege.
Arzneimittelentwicklung: BI-4916 dient als Werkzeugverbindung zur Entwicklung neuer Therapeutika, die auf PHGDH abzielen, um Krebs zu behandeln
5. Wirkmechanismus
BI-4916 entfaltet seine Wirkung, indem es zu BI-4924 hydrolysiert wird, einem starken Inhibitor von PHGDH. PHGDH katalysiert die Umwandlung von 3-Phosphoglycerat zu 3-Phosphohydroxypyruvat in NAD-abhängiger Weise. Durch die Hemmung von PHGDH stört BI-4924 den Serinbiosyntheseweg, was zu verringerten Serinspiegeln führt und den Zellstoffwechsel beeinflusst. Diese Hemmung ist besonders effektiv in Krebszellen, die für ihr Wachstum und Überleben auf die Serinbiosynthese angewiesen sind .
Ähnliche Verbindungen:
BI-4924: Die aktive Form von BI-4916, hemmt PHGDH direkt.
BI-5583: Eine Negativkontrollverbindung, die in Experimenten mit BI-4916 verwendet wird.
NCT-503: Ein weiterer PHGDH-Inhibitor mit einem anderen Wirkmechanismus.
CBR-5884: Ein PHGDH-Inhibitor mit unterschiedlichen biochemischen Eigenschaften.
Einzigartigkeit von BI-4916: BI-4916 ist aufgrund seiner Prodrug-Natur einzigartig, die eine bessere zelluläre Aufnahme und intrazelluläre Hydrolyse zum aktiven Inhibitor BI-4924 ermöglicht. Diese Eigenschaft macht es besonders nützlich für zelluläre Experimente und die Untersuchung der intrazellulären Auswirkungen der PHGDH-Hemmung .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: BI-4916 is synthesized as an ester prodrug of BI-4924. The synthetic route involves the esterification of BI-4924 with appropriate reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of BI-4916 would involve large-scale esterification processes, ensuring high purity and yield. The process would be optimized for scalability, cost-effectiveness, and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen: BI-4916 wird hydrolysiert und bildet BI-4924, seine aktive Form. Diese Hydrolyse ist eine Schlüsselreaktion, die intrazellulär abläuft und es der Verbindung ermöglicht, ihre inhibitorischen Wirkungen auf PHGDH auszuüben.
Häufige Reagenzien und Bedingungen: Die Hydrolyse von BI-4916 zu BI-4924 erfolgt typischerweise unter physiologischen Bedingungen innerhalb der Zelle. Spezifische Reagenzien und Bedingungen für andere Reaktionen mit BI-4916 sind nicht umfassend dokumentiert.
Hauptprodukte: Das Hauptprodukt der Hydrolyse von BI-4916 ist BI-4924, der aktive Inhibitor von PHGDH .
Wirkmechanismus
BI-4916 exerts its effects by being hydrolyzed to BI-4924, which is a potent inhibitor of PHGDH. PHGDH catalyzes the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate in a NAD-dependent manner. By inhibiting PHGDH, BI-4924 disrupts the serine biosynthesis pathway, leading to reduced serine levels and affecting cellular metabolism. This inhibition is particularly effective in cancer cells that are dependent on serine biosynthesis for growth and survival .
Similar Compounds:
BI-4924: The active form of BI-4916, directly inhibits PHGDH.
BI-5583: A negative control compound used in experiments involving BI-4916.
NCT-503: Another PHGDH inhibitor with a different mechanism of action.
CBR-5884: A PHGDH inhibitor with distinct biochemical properties.
Uniqueness of BI-4916: BI-4916 is unique due to its prodrug nature, allowing for better cellular uptake and intracellular hydrolysis to the active inhibitor BI-4924. This property makes it particularly useful for cellular experiments and studying the intracellular effects of PHGDH inhibition .
Eigenschaften
IUPAC Name |
ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N2O6S/c1-4-33-20(29)12-34(31,32)15-7-5-14(6-8-15)17(11-28)26-23(30)19-10-16-18(27(19)3)9-13(2)21(24)22(16)25/h5-10,17,28H,4,11-12H2,1-3H3,(H,26,30)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDAVCLCBXIYPW-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)C(CO)NC(=O)C2=CC3=C(N2C)C=C(C(=C3Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=CC3=C(N2C)C=C(C(=C3Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)
![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)


